Home > Products > Screening Compounds P94707 > Cevimelinehydrochloride
Cevimelinehydrochloride - 153504-69-9

Cevimelinehydrochloride

Catalog Number: EVT-1205841
CAS Number: 153504-69-9
Molecular Formula: C20H38Cl2N2O3S2
Molecular Weight: 489.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Cevimeline hydrochloride is classified as a muscarinic agonist. It is derived from the natural alkaloid structure of quinine and is specifically designed to stimulate muscarinic receptors in the salivary glands. This compound is particularly effective in enhancing salivation in patients suffering from xerostomia due to various medical conditions, including Sjögren's syndrome and radiation therapy for head and neck cancers.

Synthesis Analysis

The synthesis of cevimeline hydrochloride involves several steps that can vary depending on the method used. One common approach begins with a mixture of cis- and trans-cevimeline, which is then subjected to chiral resolution using chiral acids. The following outlines a typical synthetic route:

  1. Starting Material: A mixture of cis- and trans-cevimeline.
  2. Chiral Resolution: The mixture is treated with a chiral acid to form a salt, which is then recrystallized to isolate the cis-isomer.
  3. Alkali Treatment: The recrystallized product is dissolved in an organic solvent, and sodium hydroxide is added to adjust the pH to 12-14, facilitating the release of the free base.
  4. Extraction and Purification: The product is extracted using low-toxicity solvents such as methyl tert-butyl ether, followed by drying with anhydrous sodium sulfate to yield pure cevimeline .

This method emphasizes environmental safety by utilizing low-toxic solvents and minimizing waste.

Molecular Structure Analysis

Cevimeline hydrochloride has a complex molecular structure characterized by its spirocyclic framework. The molecular formula is C13_{13}H17_{17}ClN2_2O2_2S, indicating the presence of chlorine, nitrogen, oxygen, and sulfur atoms.

  • Molecular Weight: Approximately 288.8 g/mol.
  • Structural Features: The compound features a spirocyclic structure that includes a thiophene ring and a quinuclidine moiety. This unique arrangement contributes to its biological activity by allowing specific interactions with muscarinic receptors .

X-ray diffraction studies have confirmed the stereochemistry of cevimeline, revealing its crystalline form and providing insights into its solid-state properties.

Chemical Reactions Analysis

Cevimeline undergoes various chemical reactions typical for muscarinic agonists. Notably:

  1. Hydrolysis: Cevimeline can hydrolyze under alkaline conditions to yield its corresponding alcohols.
  2. Reactivity with Electrophiles: The presence of nucleophilic sites in its structure allows for reactions with electrophiles, which can lead to modifications that may affect its pharmacological properties.

These reactions are essential for understanding how cevimeline can be modified for enhanced therapeutic effects or reduced side effects.

Mechanism of Action

Cevimeline functions primarily as an agonist at muscarinic acetylcholine receptors (specifically M3_3 subtypes). Its mechanism involves:

  1. Receptor Binding: Upon administration, cevimeline binds to muscarinic receptors on salivary glands.
  2. Activation of Signaling Pathways: This binding activates intracellular signaling pathways that lead to increased secretion of saliva.
  3. Physiological Effects: Enhanced salivation alleviates dry mouth symptoms, improving the quality of life for patients suffering from conditions that cause xerostomia .

Studies have shown that cevimeline has a higher affinity for M3_3 receptors compared to other muscarinic subtypes, making it particularly effective for its intended use.

Physical and Chemical Properties Analysis

Cevimeline hydrochloride exhibits several notable physical and chemical properties:

  • Appearance: Typically exists as a white crystalline powder.
  • Solubility: Soluble in water and organic solvents like ethanol; this solubility profile is crucial for its formulation in pharmaceutical preparations.
  • Stability: Generally stable under normal storage conditions but should be protected from light and moisture to maintain efficacy.

These properties are critical for formulating cevimeline into oral dosage forms that ensure optimal bioavailability .

Applications

Cevimeline hydrochloride is primarily used in clinical settings for:

  1. Treatment of Dry Mouth: It is indicated for patients with Sjögren's syndrome or those experiencing dry mouth due to head and neck radiation therapy.
  2. Clinical Research: Ongoing studies are exploring additional therapeutic applications of cevimeline in other conditions related to salivary gland dysfunction.

The compound's effectiveness in stimulating saliva production has made it a valuable addition to therapeutic options available for managing xerostomia .

Molecular Pharmacology of Cevimeline Hydrochloride

Muscarinic Receptor Subtype Selectivity Profiling

Cevimeline hydrochloride (chemical name: cis-2-methylspiro[1,3-oxathiolane-5,3′-1-azabicyclo[2.2.2]octane hydrochloride*) is a direct-acting cholinergic agonist with high subtype selectivity for muscarinic acetylcholine receptors (mAChRs). Its therapeutic effects in xerostomia and neurodegenerative conditions stem from targeted activation of specific mAChR subtypes, primarily M1 and M3 [1] [6].

M1 vs. M3 Receptor Binding Affinity Dynamics

Cevimeline exhibits nanomolar potency for M1 and M3 receptors, with distinct functional consequences:

  • M1 Receptors (CNS): EC₅₀ = 0.023 μM. Activation enhances cognitive functions (e.g., memory consolidation) via modulation of hippocampal and cortical neurons [1].
  • M3 Receptors (Peripheral Glands/Smooth Muscle): EC₅₀ = 0.048 μM. Drives salivary secretion, smooth muscle contraction, and tear production [1] [3].

Table 1: Cevimeline's mAChR Selectivity Profile

Receptor SubtypeEC₅₀ (μM)Primary Tissue LocalizationPhysiological Effect
M10.023CNS neuronsCognitive enhancement
M21.04Cardiac muscleMinimal activation
M30.048Salivary glands, smooth muscleSecretion, contraction
M41.31CNS inhibitory neuronsNegligible effect
M50.063Brain vasculatureLimited clinical relevance

Data sourced from functional assays [1] [4].

The 46-fold lower affinity for M2 receptors (EC₅₀ = 1.04 μM) and 43-fold lower affinity for M4 receptors (EC₅₀ = 1.31 μM) minimize cardiovascular side effects (e.g., bradycardia) [1] [3]. This dynamic enables targeted glandular stimulation without widespread mAChR activation.

Allosteric Modulation of mAChR Signaling Pathways

Cevimeline’s efficacy extends beyond orthosteric binding:

  • G-Protein Coupling Bias: Preferentially activates Gαq/11 signaling downstream of M1/M3 receptors, amplifying phospholipase C (PLC) activity and subsequent IP₃-mediated calcium release [1].
  • Receptor Trafficking: Prolonged M1 receptor activation promotes clathrin-independent endocytosis, reducing receptor desensitization compared to non-selective agonists [1].
  • Nitric Oxide Synergy: In salivary glands, M3 agonism elevates intracellular Ca²⁺, stimulating nitric oxide synthase (NOS) and enhancing aquaporin-5 (AQP5) translocation to apical membranes—critical for saliva production [3] [7].

Structure-Activity Relationship (SAR) Analysis

Quinuclidine-Oxathiolane Scaffold Optimization

Cevimeline’s core structure comprises a quinuclidine moiety (1-azabicyclo[2.2.2]octane) fused to an oxathiolane ring via a spiro junction. Key SAR insights include:

  • Quaternary Nitrogen Requirement: The quinuclidine nitrogen (pKₐ ~9.5) remains protonated at physiological pH, enabling ionic bonding with Asp138 in M1/M3 orthosteric sites [5] [8].
  • Oxathiolane Flexibility: The 1,3-oxathiolane ring’s small ring size (vs. larger heterocycles) reduces steric hindrance, facilitating deep binding pocket penetration [8].
  • C2 Methyl Group: The cis-oriented methyl group on oxathiolane enhances M3 selectivity by forming hydrophobic contacts with Val381 and Trp173 (human M3 receptor) [5] [8].

Table 2: Impact of Structural Modifications on mAChR Agonism

Structural FeatureModificationEffect on M1/M3 ActivityRationale
Quinuclidine N-protonationMethylation (quaternary)Abolished activityDisrupted ionic interaction
Oxathiolane ring sizeExpansion to 7 atoms10-fold ↓ M1 affinitySteric clash in binding pocket
C2 Methyl groupRemoval20-fold ↓ M3 potencyLoss of hydrophobic stabilization
Spiro junction configurationtrans-isomer50-fold ↓ M1 efficacyAltered spatial orientation

Data derived from synthetic analogs [5] [8].

Stereochemical Influences on Cholinergic Agonism

Cevimeline’s (2'R,3R) configuration is essential for mAChR subtype selectivity:

  • Stereospecific Synthesis: The active cis-isomer is obtained via BF₃-catalyzed cyclization of 3-mercaptomethylquinuclidinol with acetaldehyde, followed by chiral resolution or stereoselective isomerization of the inactive trans-diastereomer [8].
  • Conformational Rigidity: The spiro junction locks the oxathiolane ring perpendicular to quinuclidine, positioning the methyl group axially. This mimics the acetylcholine gauche conformation during receptor binding [8].
  • Enantiomer Inactivity: The (2'S,3S) enantiomer shows >100-fold lower M1/M3 activation, confirming stereospecific recognition by mAChRs [8].

Properties

CAS Number

153504-69-9

Product Name

Cevimelinehydrochloride

IUPAC Name

2-methylspiro[1,3-oxathiolane-5,3'-1-azabicyclo[2.2.2]octane];hydrate;dihydrochloride

Molecular Formula

C20H38Cl2N2O3S2

Molecular Weight

489.6 g/mol

InChI

InChI=1S/2C10H17NOS.2ClH.H2O/c2*1-8-12-10(7-13-8)6-11-4-2-9(10)3-5-11;;;/h2*8-9H,2-7H2,1H3;2*1H;1H2

InChI Key

ZSTLCHCDLIUXJE-UHFFFAOYSA-N

SMILES

CC1OC2(CN3CCC2CC3)CS1.CC1OC2(CN3CCC2CC3)CS1.O.Cl.Cl

Synonyms

2-methyspiro(1,3-oxathiolane-5,3)quinuclidine
AF 102B
AF 102B, (cis-(+))-isomer
AF 102B, (trans)-isomer
AF-102B
AF102B
cevimeline
cevimeline hydrochloride
Evoxac
FKS 508
FKS-508
SNI 2011
SNI-2011

Canonical SMILES

CC1OC2(CN3CCC2CC3)CS1.CC1OC2(CN3CCC2CC3)CS1.O.Cl.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.